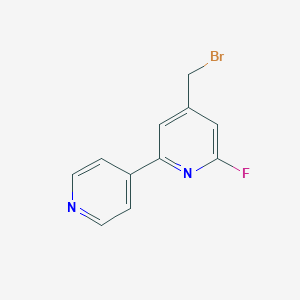
3,5-Diiodo-2,4,6-trimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diiodo-2,4,6-trimethylbenzaldehyde: is an organic compound with the molecular formula C10H10I2O It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atoms at positions 2, 4, and 6 are replaced by methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-2,4,6-trimethylbenzaldehyde typically involves the iodination of 2,4,6-trimethylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diiodo-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the iodine atoms with methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3,5-Diiodo-2,4,6-trimethylbenzoic acid.
Reduction: 3,5-Diiodo-2,4,6-trimethylbenzyl alcohol.
Substitution: 3,5-Dimethoxy-2,4,6-trimethylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Diiodo-2,4,6-trimethylbenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3,5-Diiodo-2,4,6-trimethylbenzaldehyde depends on its specific application. In chemical reactions, the iodine atoms and aldehyde group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-2,4,6-trimethylbenzaldehyde: Similar structure but with bromine atoms instead of iodine.
2,4,6-Trimethylbenzaldehyde: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
3,5-Dichloro-2,4,6-trimethylbenzaldehyde: Contains chlorine atoms, which have different reactivity compared to iodine.
Uniqueness: 3,5-Diiodo-2,4,6-trimethylbenzaldehyde is unique due to the presence of iodine atoms, which confer distinct chemical properties such as higher molecular weight and increased reactivity in substitution reactions. The iodine atoms also influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H10I2O |
|---|---|
Molekulargewicht |
399.99 g/mol |
IUPAC-Name |
3,5-diiodo-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H10I2O/c1-5-8(4-13)6(2)10(12)7(3)9(5)11/h4H,1-3H3 |
InChI-Schlüssel |
WPEKQLYCKKUZDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1I)C)I)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)


![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)
![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)









